molecular formula C11H12BrNO B1669065 Cinromide CAS No. 58473-74-8

Cinromide

Cat. No. B1669065
CAS RN: 58473-74-8
M. Wt: 254.12 g/mol
InChI Key: LDCXGZCEMNMWIL-VOTSOKGWSA-N
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Description

Cinromide is a cinnamic acid derivative with anti-epileptic activity . Its molecular formula is C11H12BrNO and has a molecular weight of 254.13 .


Synthesis Analysis

Cinromide is synthesized from trans-3-Bromo-N-ethylcinnamamide . The absorption rate of Cinromide varies widely between subjects, producing maximum Cinromide concentrations between 0.5 and 2.5 h after the dose .


Molecular Structure Analysis

The molecular structure of Cinromide consists of a cinnamic acid derivative. The molecular formula is C11H12BrNO .


Physical And Chemical Properties Analysis

Cinromide has a density of 1.4±0.1 g/cm^3, a boiling point of 417.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 62.7±0.3 cm^3 and a polar surface area of 29 Å^2 .

Scientific Research Applications

Anticonvulsant Efficacy in Animal Models

Cinromide has been extensively studied for its anticonvulsant properties in various animal models. For instance, Chiu et al. (1982) found that cinromide effectively suppressed generalized convulsions in kindled rats, especially against complex partial seizures, suggesting its potential effectiveness in treating tonic-clonic and complex partial seizures in humans (Chiu, Lipnowski, Bruni, & Burnham, 1982). Similarly, Lockard et al. (1980) demonstrated that cinromide's major metabolite was effective in reducing seizure frequency in monkeys, highlighting its individual-specific efficacy (Lockard, Levy, DuCharme, & Congdon, 1980). These studies underscore cinromide's potential as an anticonvulsant in different animal models.

Metabolic Studies and Pharmacokinetics

Research has also focused on the pharmacokinetics and metabolism of cinromide. Wilensky et al. (2004) investigated the kinetics of cinromide and its metabolites in epileptic patients, revealing variations in absorption rates and the importance of monitoring metabolites for understanding the drug's efficacy (Wilensky, Lane, Levy, Ojemann, & Friel, 2004). Furthermore, Lane and Levy (1983) addressed the dose-dependent nonlinearity of cinromide's clearance, providing insights into its metabolic processing in the body (Lane & Levy, 1983).

Clinical Trials and Human Studies

Several clinical trials have been conducted to evaluate cinromide's efficacy in humans. For example, a pilot study by Wilensky et al. (1983) assessed cinromide as a monotherapy in patients with partial epilepsy, revealing mixed responses and highlighting its limited clinical usefulness (Wilensky, Ojemann, Friel, Almes, Levy, & Dodrill, 1983). Additionally, a study on patients with Lennox-Gastaut Syndrome found no significant difference between cinromide and placebo, emphasizing the need for well-designed clinical studies for potential antiepileptic drugs (Minarcik, 1989).

Future Directions

Cinromide is currently in phase II testing as an experimental anticonvulsant . Future research will likely focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in larger patient populations.

properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXGZCEMNMWIL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046417
Record name Cinromide
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Molecular Weight

254.12 g/mol
Source PubChem
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Product Name

Cinromide

CAS RN

58473-74-8, 69449-19-0
Record name (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide
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Record name CINROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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